4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether is a complex organic compound featuring a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether typically involves multi-step organic reactionsCommon reagents used in these reactions include various oxidizing agents, catalysts, and solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using agents such as NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., NaOCl, MnO2), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridyl or phenyl rings.
Scientific Research Applications
4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit biological activity and have been used in drug design.
Uniqueness
4-[8,9-Dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C22H20N6O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
10-(4-ethoxyphenyl)-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6O/c1-4-29-18-7-5-17(6-8-18)28-15(3)14(2)19-21(28)24-13-27-22(19)25-20(26-27)16-9-11-23-12-10-16/h5-13H,4H2,1-3H3 |
InChI Key |
QRLGXKHYDHAEHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=NC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.